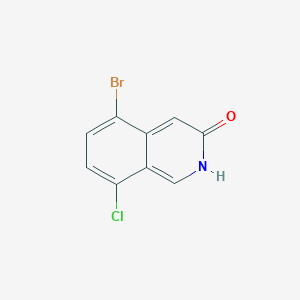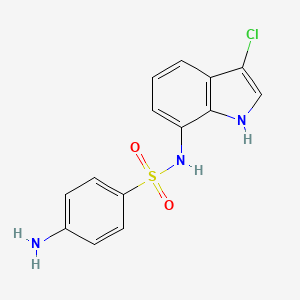
4-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide, commonly referred to as 4-Amino-7-Chloro-Indole-1-Sulfonamide (ACIS), is a synthetic compound with a wide range of applications in the scientific and medical research fields. It has been used in various studies for its ability to inhibit certain enzymes and proteins, as well as to modulate specific cellular pathways. ACIS has been found to have a number of biochemical and physiological effects, making it an important tool for research in many areas.
Applications De Recherche Scientifique
4-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide has been used in a wide range of scientific research applications. It has been used to study the inhibition of enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). It has also been used in studies of the modulation of cellular pathways, such as the MAPK pathway. 4-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide has also been used in studies of the regulation of gene expression, as well as in studies of the regulation of cell growth and differentiation.
Mécanisme D'action
The mechanism of action of 4-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide is not fully understood. It is believed to act as an inhibitor of enzymes and proteins, as well as to modulate specific cellular pathways. It is thought to interact with various receptors and enzymes in the body, which can then lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
4-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. It has also been found to modulate the MAPK pathway, as well as to regulate gene expression and cell growth and differentiation. In addition, 4-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide is a useful tool for laboratory experiments due to its ability to inhibit enzymes and modulate pathways. It is relatively easy to synthesize, and can be used in a variety of experiments. However, it is important to note that 4-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide can be toxic in high concentrations, and should be used with caution. Additionally, it can be difficult to obtain pure 4-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide, as it is often contaminated with other compounds.
Orientations Futures
There are a number of potential future directions for research involving 4-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide. These include further studies into its mechanism of action and its ability to inhibit enzymes and modulate pathways. Additionally, there is potential for further research into its anti-inflammatory, anti-tumor, and anti-oxidant properties. Finally, there is potential for the development of new synthetic methods to improve the purity of 4-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide, as well as to reduce its toxicity.
Méthodes De Synthèse
4-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide is synthesized through a condensation reaction between 4-amino-benzene-1-sulfonamide and 7-chloro-1H-indole. The reaction is catalyzed by a strong base, such as sodium hydroxide, and is carried out in an aqueous solution. The reaction is typically carried out at a temperature of 80-90°C for a period of 3-4 hours. Following the reaction, the product is then isolated and purified through a series of chromatographic techniques.
Propriétés
IUPAC Name |
4-amino-N-(3-chloro-1H-indol-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c15-12-8-17-14-11(12)2-1-3-13(14)18-21(19,20)10-6-4-9(16)5-7-10/h1-8,17-18H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZBFSPWJFJXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)N)NC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437664 |
Source


|
| Record name | Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- | |
CAS RN |
165668-25-7 |
Source


|
| Record name | Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


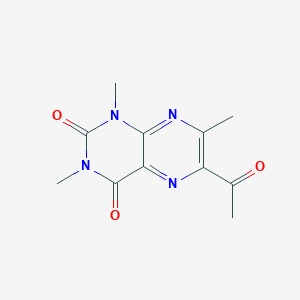

![[1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride](/img/structure/B6596539.png)

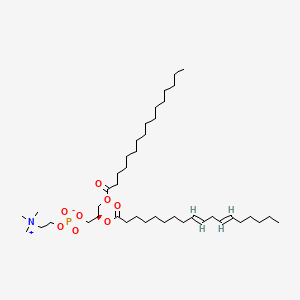


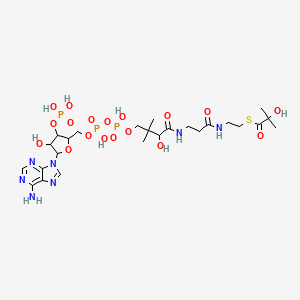

![1H,2H,3H,4H-benzo[g]quinazoline-2,4-dione](/img/structure/B6596580.png)


